molecular formula C8H8ClN3 B12313911 1-[(1R)-1-azidoethyl]-2-chlorobenzene

1-[(1R)-1-azidoethyl]-2-chlorobenzene

Katalognummer: B12313911
Molekulargewicht: 181.62 g/mol
InChI-Schlüssel: FQSQOBFYKBWRMN-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R)-1-Azidoethyl]-2-chlorobenzene is an organic compound with the molecular formula C8H8ClN3 This compound is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a chlorobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene can be synthesized through a multi-step process involving the following key steps:

    Starting Material: The synthesis begins with 2-chlorobenzene, which undergoes a Friedel-Crafts alkylation reaction to introduce an ethyl group at the para position.

    Azidation: The ethyl group is then converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The key steps include:

    Bulk Synthesis: Utilizing large reactors for the Friedel-Crafts alkylation and subsequent azidation reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.

Major Products:

    Substitution: Formation of substituted derivatives.

    Reduction: Formation of 1-[(1R)-1-aminoethyl]-2-chlorobenzene.

    Cycloaddition: Formation of 1,2,3-triazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(1R)-1-Azidoethyl]-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including triazoles.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chlorobenzene involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism.

Vergleich Mit ähnlichen Verbindungen

    1-[(1R)-1-Azidoethyl]-4-chlorobenzene: Similar structure but with the chlorine atom at the para position.

    1-[(1R)-1-Azidoethyl]-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.

    1-[(1R)-1-Azidoethyl]-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene is unique due to the specific positioning of the azido and chlorine groups, which influence its reactivity and potential applications. The presence of the chlorine atom can affect the electronic properties of the benzene ring, making it distinct from its analogs.

Eigenschaften

Molekularformel

C8H8ClN3

Molekulargewicht

181.62 g/mol

IUPAC-Name

1-[(1R)-1-azidoethyl]-2-chlorobenzene

InChI

InChI=1S/C8H8ClN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1

InChI-Schlüssel

FQSQOBFYKBWRMN-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](C1=CC=CC=C1Cl)N=[N+]=[N-]

Kanonische SMILES

CC(C1=CC=CC=C1Cl)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.